molecular formula C21H20N4O5 B10950065 methyl 3-[({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate

methyl 3-[({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate

Cat. No.: B10950065
M. Wt: 408.4 g/mol
InChI Key: AJANSKPMIXTQLV-UHFFFAOYSA-N
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Description

METHYL 3-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE typically involves multiple steps. One common route includes the initial formation of the pyrazole ring, followed by the introduction of the nitro group and subsequent coupling with the benzoate ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is crucial for maintaining consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the ester group could result in various substituted benzoates.

Scientific Research Applications

METHYL 3-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which METHYL 3-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, may participate in redox reactions, while the pyrazole ring could engage in hydrogen bonding or π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-({2-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE: Lacks the nitro group, which may result in different chemical and biological properties.

    METHYL 3-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE: Similar structure but with variations in the substituents on the pyrazole ring.

Uniqueness

The presence of the nitro group in METHYL 3-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE distinguishes it from other similar compounds, potentially imparting unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 3-[[2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]benzoate

InChI

InChI=1S/C21H20N4O5/c1-13-19(25(28)29)14(2)24(23-13)12-16-7-4-5-10-18(16)20(26)22-17-9-6-8-15(11-17)21(27)30-3/h4-11H,12H2,1-3H3,(H,22,26)

InChI Key

AJANSKPMIXTQLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(=O)OC)C)[N+](=O)[O-]

Origin of Product

United States

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